[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid
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Overview
Description
[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is a chemical compound that features a pyridine ring substituted with a cyano group, a methoxycarbonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the cyano and methoxycarbonyl groups through nucleophilic substitution reactions. The final step involves the addition of the acetic acid moiety under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process often includes steps such as solvent extraction, crystallization, and purification to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and methoxycarbonyl group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]butyric acid: Contains a butyric acid group instead of acetic acid.
Uniqueness
[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(6-cyano-4-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-2-7(4-9(13)14)12-8(3-6)5-11/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
QJNRVSWNZXPWMW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C#N)CC(=O)O |
Origin of Product |
United States |
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